molecular formula C9H14ClN5O B8742738 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine CAS No. 97141-48-5

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine

Cat. No.: B8742738
CAS No.: 97141-48-5
M. Wt: 243.69 g/mol
InChI Key: LYTSDZSZNMYDCR-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

CAS No.

97141-48-5

Molecular Formula

C9H14ClN5O

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H14ClN5O/c1-14(2)8-11-7(10)12-9(13-8)15-3-5-16-6-4-15/h3-6H2,1-2H3

InChI Key

LYTSDZSZNMYDCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained 2,4-dichloro-6-dimethylamino-1,3,5-triazine (1.96 g, 10.2 mmol) was dissolved in DMF (20 ml), added with anhydrous potassium carbonate (1.45 g, 10.5 mmol) and cooled to -5° C.-0° C. This mixture was gradually added dropwise with morpholine (0.96 g, 11.0 mmol) dissolved in DMF (5 ml). The reaction mixture was stirred at room temperature for 17 hours and was evaporated under reduced pressure. The residue obtained was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, sufficiently washed with water, dried over anhydrous magnesium sulfate and evaporated. The residue obtained was purified by silica gel column chromatography, using n-hexane and ethyl acetate (8: 2) as eluant, to obtain 1.37 g (yield: 55.4%) of 2-chloro-4-dimethylamino-6-morpholino-1,3,5-triazine as colorless crystals having melting point of 96° C. -97° C.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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